molecular formula C5H10O2S2 B8503874 iso-Propyldisulfanyl-acetic acid

iso-Propyldisulfanyl-acetic acid

Cat. No. B8503874
M. Wt: 166.3 g/mol
InChI Key: XSCRRSQHEBECTJ-UHFFFAOYSA-N
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Patent
US06251912B1

Procedure details

To 11 g (50 mmol) of 2-,2′-dipyridyl disulfide and 8.4 mL (60 mmol) of triethyl amine in 100 mL of tetrahydrofuran at 0° C. as added 2.8 mL (40 mmol) of mercaptoacetic acid in 5 mL of tetrahydrofuran. The ice bath was removed and after one hour 6.0 mL (65 mmol) isopropyl thiol was added. The reaction was allowed to stir overnight at ambient temperature before diluting with ether and washing three times with 1N aqueous HCl. The product was then extracted into 10% aqueous NaOH. The aqueous phase was washed twice with ether and then acidified with HCl to pH ˜3.5. The product was extracted with ether, dried with Na2SO4, filtered and evaporated under reduced pressure to give a crude product. This material was distilled by Kugelrohr distillation to give 3.5 g (21 mmol, 42%) of partially purified product. This material was used in the next step without further purification.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=C(SSC2N=CC=CC=2)N=CC=1.C(N(CC)CC)C.[SH:22][CH2:23][C:24]([OH:26])=[O:25].[CH:27]([SH:30])([CH3:29])[CH3:28]>O1CCCC1.CCOCC>[CH:27]([S:30][S:22][CH2:23][C:24]([OH:26])=[O:25])([CH3:29])[CH3:28]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1=CC=NC(=C1)SSC2=CC=CC=N2
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.8 mL
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washing three times with 1N aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted into 10% aqueous NaOH
WASH
Type
WASH
Details
The aqueous phase was washed twice with ether
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)SSCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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